molecular formula C17H12FN7 B258182 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine

Número de catálogo B258182
Peso molecular: 333.3 g/mol
Clave InChI: HPTPZFFHSTWHGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) enzyme. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is implicated in various autoimmune diseases and B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of several diseases.

Mecanismo De Acción

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine inhibits the activity of SYK, which is a key mediator of B-cell receptor signaling. This signaling pathway is crucial for the survival and proliferation of B-cells, which are involved in various autoimmune diseases and B-cell malignancies. By inhibiting SYK, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine disrupts B-cell receptor signaling, leading to reduced B-cell activation and proliferation.
Biochemical and Physiological Effects
5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of B-cell receptor signaling, reduced production of inflammatory cytokines, and decreased activation of immune cells. In addition, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has also been shown to induce apoptosis in B-cells and inhibit the growth of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine is its specificity for SYK, which reduces the risk of off-target effects. In addition, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has demonstrated potent activity in preclinical models of various diseases, making it a promising candidate for further development.
However, one limitation of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine is its potential toxicity, which may limit its clinical use. In addition, the optimal dosing and treatment duration of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine are still being evaluated, and further studies are needed to determine its long-term safety and efficacy.

Direcciones Futuras

There are several potential future directions for the development of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine. These include the evaluation of its efficacy in clinical trials for the treatment of autoimmune diseases and B-cell malignancies. In addition, further studies are needed to determine the optimal dosing and treatment duration of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine, as well as its long-term safety and efficacy.
Furthermore, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine may also have potential applications in other diseases, such as solid tumors and viral infections. Future studies may explore the potential of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine in these areas, as well as the development of combination therapies with other drugs.
Conclusion
5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine is a promising small molecule inhibitor that targets the SYK enzyme and has shown potent activity in preclinical models of various diseases. Its specificity for SYK and potent activity make it a promising candidate for further development, although further studies are needed to determine its long-term safety and efficacy.

Métodos De Síntesis

The synthesis of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine involves several steps, including the preparation of 4-phenyl-2-pyrimidinamine, which is then reacted with 4-fluorobenzyl bromide to yield the intermediate 4-(4-fluorophenyl)-2-pyrimidinylamine. This intermediate is then reacted with sodium azide to produce the final product, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine.

Aplicaciones Científicas De Investigación

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has been extensively studied in preclinical models of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. In these studies, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has been shown to inhibit B-cell receptor signaling and reduce inflammation, leading to improved disease outcomes.
In addition, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has also been evaluated in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. In these studies, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has demonstrated potent anti-tumor activity, leading to tumor regression and prolonged survival.

Propiedades

Nombre del producto

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine

Fórmula molecular

C17H12FN7

Peso molecular

333.3 g/mol

Nombre IUPAC

5-[1-(4-fluorophenyl)tetrazol-5-yl]-4-phenylpyrimidin-2-amine

InChI

InChI=1S/C17H12FN7/c18-12-6-8-13(9-7-12)25-16(22-23-24-25)14-10-20-17(19)21-15(14)11-4-2-1-3-5-11/h1-10H,(H2,19,20,21)

Clave InChI

HPTPZFFHSTWHGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C3=NN=NN3C4=CC=C(C=C4)F)N

SMILES canónico

C1=CC=C(C=C1)C2=NC(=NC=C2C3=NN=NN3C4=CC=C(C=C4)F)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.